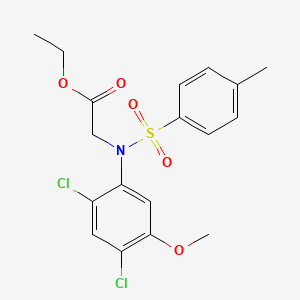
Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis, which can be useful for understanding the synthesis and properties of similar compounds. The first paper discusses a reagent-mediated Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, which could be relevant for the synthesis of similar acetate compounds . The second paper describes the synthesis of hydantoin-3-acetic acid derivatives, which are potential anti-inflammatory and analgesic drugs, and this process may share similarities with the synthesis of other acetate derivatives .
Synthesis Analysis
The synthesis of related compounds involves the use of reagents that mediate specific rearrangements or reactions. In the first paper, the reagent Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the Lossen rearrangement, which is a key step in the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . This suggests that similar reagents could potentially be used in the synthesis of "this compound" to achieve specific structural transformations. The second paper outlines the synthesis of hydantoin derivatives using the Bucherer-Berg method, followed by reactions with ethyl chloroacetate and hydrolysis, which could be analogous to steps in the synthesis of other acetate derivatives .
Molecular Structure Analysis
While the molecular structure of "this compound" is not analyzed in the provided papers, the structure of similar compounds can provide insights. The presence of sulfonyl and acetate groups in the compounds discussed in both papers indicates that these functional groups are stable under certain reaction conditions and can be incorporated into various molecular frameworks . This information can be extrapolated to understand how the sulfonyl and acetate groups in the compound of interest might behave and interact with other parts of the molecule.
Chemical Reactions Analysis
The papers describe chemical reactions that could be relevant to the compound of interest. The first paper details a Lossen rearrangement, which is a reaction that transforms a hydroxamic acid into an isocyanate, followed by the reaction with an amine to form a urea . This type of reaction could potentially be applied to the synthesis or modification of "this compound". The second paper does not directly discuss reactions that would be applicable to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not detailed in the provided papers. However, the properties of similar compounds, such as their stability, solubility, and reactivity, can be inferred from the synthesis methods and the functional groups present in the compounds discussed . For example, the presence of sulfonyl groups typically suggests good solubility in polar solvents, while the acetate group may be susceptible to hydrolysis under basic conditions.
科学的研究の応用
Chemical Synthesis and Stability Studies
Studies on related compounds highlight their roles in chemical synthesis, including the preparation of derivatives and understanding their stability and degradation mechanisms. For instance, research has been conducted on the stability and mechanism of degradation of derivatives closely related to the specified compound, which can shed light on the structural features contributing to its aqueous instability and the possibility of stabilizing this agent through prodrug derivatization (Pretzer & Repta, 1987). Additionally, the synthesis and characterization of various aryl glyoxylates and their reactions with aromatics in the presence of Lewis acids have been explored, offering considerable yields of aromatic α-keto ester, which is significant for the development of new chemical entities (Itoh et al., 1984).
Application in Medicinal Chemistry
The compound's structural features, particularly those related to the sulfonyl and methoxy groups, have relevance in medicinal chemistry, where derivatives exhibit potential biological activities. Research into closely related compounds includes studies on their synthesis, characterization, and bioactive potentials, including antimicrobial activities. For example, novel derivatives have been prepared with the objective of developing better antimicrobial agents, and their chemical structures characterized by various spectral methods. Some compounds demonstrated significant antibacterial activity, indicating the potential of such structures in drug development (Patil et al., 2010).
Environmental and Agricultural Applications
Compounds with similar chemical functionalities are studied for their mobility, persistence, and degradation products in environmental settings, which is crucial for understanding their environmental impact, particularly in agricultural applications. For example, the mobility and persistence of metolachlor, a herbicide with similar functional groups, have been studied using field lysimeters, providing insights into its environmental behavior and degradation pathways (Bowman, 1988).
特性
IUPAC Name |
ethyl 2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-4-26-18(22)11-21(16-10-17(25-3)15(20)9-14(16)19)27(23,24)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYVMPDPTLLGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)
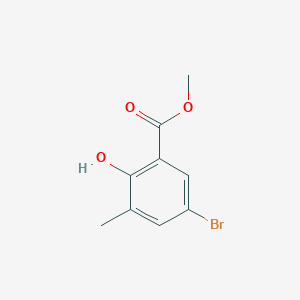
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)
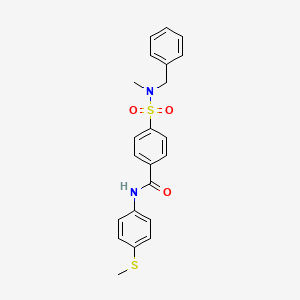
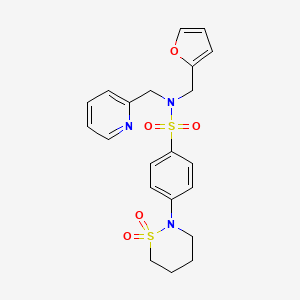

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)
![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)
![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)
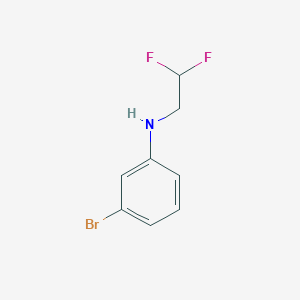
![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)
